molecular formula C18H22O6 B14079472 1,3-Propanediol, 2-methyl-, dibenzoate CAS No. 87092-43-1

1,3-Propanediol, 2-methyl-, dibenzoate

Katalognummer: B14079472
CAS-Nummer: 87092-43-1
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: BTCSPCQKDWSBEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Propanediol, 2-methyl-, dibenzoate is an organic compound with the molecular formula C17H16O4. It is also known by other names such as trimethyleneglycol dibenzoate and Benzoflex S-432 . This compound is characterized by its two benzoate groups attached to a 2-methyl-1,3-propanediol backbone. It is commonly used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1,3-Propanediol, 2-methyl-, dibenzoate typically involves the esterification of 2-methyl-1,3-propanediol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1,3-Propanediol, 2-methyl-, dibenzoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,3-Propanediol, 2-methyl-, dibenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: The compound is studied for its potential use in biodegradable materials.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.

    Industry: It is utilized in the production of coatings, adhesives, and sealants

Wirkmechanismus

The mechanism of action of 1,3-Propanediol, 2-methyl-, dibenzoate involves its interaction with various molecular targets. In polymer chemistry, it acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular components without causing significant toxicity .

Vergleich Mit ähnlichen Verbindungen

1,3-Propanediol, 2-methyl-, dibenzoate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific esterification pattern and its resulting chemical behavior.

Eigenschaften

CAS-Nummer

87092-43-1

Molekularformel

C18H22O6

Molekulargewicht

334.4 g/mol

IUPAC-Name

benzoic acid;2-methylpropane-1,3-diol

InChI

InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3

InChI-Schlüssel

BTCSPCQKDWSBEA-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.